molecular formula C15H20BrNO4S B3299990 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide CAS No. 899957-86-9

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide

Cat. No.: B3299990
CAS No.: 899957-86-9
M. Wt: 390.3 g/mol
InChI Key: SCAAXVFGJQYUFM-UHFFFAOYSA-N
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Description

This compound features a sulfonamide group attached to a brominated benzene ring and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl substituent.

Properties

IUPAC Name

4-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4S/c16-12-4-6-14(7-5-12)22(18,19)17-10-13-11-20-15(21-13)8-2-1-3-9-15/h4-7,13,17H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAAXVFGJQYUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of cyclohexanone with ethylene glycol to form 1,4-dioxaspiro[4.5]decane . This intermediate is then subjected to further functionalization to introduce the bromine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

    Hydrolysis: The spirocyclic acetal can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the spirocyclic structure may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Highlights Unique Properties
Target Compound Benzene sulfonamide + dioxaspiro 4-Br, N-(dioxaspiro[4.5]methyl) Likely involves brominated sulfonyl chloride Rigid spirocyclic structure; bromine for functionalization
S08 Benzene sulfonamide + dioxaspiro 4-NO₂, N-methyl-allyl NaH/THF-mediated alkylation Nitro group enhances electrophilicity
Diazaspiro Analog Benzene thioacetamide + diazaspiro 4-Br-3-Me, diazaspiro[4.5]deca-diene Not detailed in evidence Nitrogen-rich spiro system
Chromene-Pyrazolopyrimidine Derivative Complex heterocycle + sulfonamide Fluorinated chromene, pyrazolopyrimidine Pd-catalyzed cross-coupling High molecular weight (589.1 g/mol)

Key Research Findings

Substituent Effects :

  • Bromine vs. Nitro: The 4-bromo substituent offers opportunities for Suzuki or Ullmann couplings, whereas the nitro group in S08 may favor reduction or nucleophilic aromatic substitution.
  • Spiro Ring Electronics: Dioxaspiro systems (oxygen atoms) are electron-rich, while diazaspiro analogs (nitrogen atoms) provide basicity and hydrogen-bonding sites .

Synthetic Challenges : Impurities like dialkylated amines (observed in S07 synthesis) underscore the need for precise stoichiometry in spirocyclic sulfonamide synthesis .

Biological Activity

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide is a synthetic compound characterized by its unique spirocyclic structure and sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to cardiovascular health and enzyme inhibition.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group may play a crucial role in binding to these targets, while the spirocyclic structure contributes rigidity, potentially enhancing binding affinity and specificity.

Cardiovascular Effects

Recent studies have explored the effects of benzene sulfonamides on perfusion pressure and coronary resistance. For instance, a study evaluating various benzene sulfonamide derivatives demonstrated that certain compounds significantly decreased perfusion pressure and coronary resistance in an isolated rat heart model. This suggests that derivatives like this compound could similarly affect cardiovascular parameters through mechanisms such as calcium channel inhibition .

Comparative Studies

Comparative analysis with similar compounds indicates that the unique combination of the spirocyclic core and sulfonamide group in this compound may provide distinct advantages over other derivatives. For example:

Compound NameStructural FeaturesNotable Activity
4-(2-aminoethyl)-benzenesulfonamideAmino groupDecreased perfusion pressure
2-hydrazinocarbonyl-benzenesulfonamideHydrazine groupVariable cardiovascular effects
This compoundSpirocyclic + sulfonamidePotential calcium channel inhibition

Case Studies

A recent investigation focused on the interaction of benzene sulfonamides with calcium channels revealed that certain derivatives could act as calcium channel blockers, affecting cardiac function. The study utilized molecular docking techniques to predict interactions between these compounds and calcium channel proteins, providing insight into their potential therapeutic applications .

Pharmacokinetic Parameters

Pharmacokinetic studies are essential for understanding the bioavailability and efficacy of this compound. Theoretical models have been employed to estimate parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies suggest variability in permeability across different cell types, indicating that further empirical research is necessary to validate these findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzene-1-sulfonamide

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